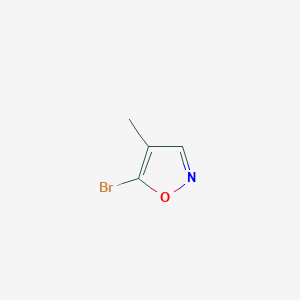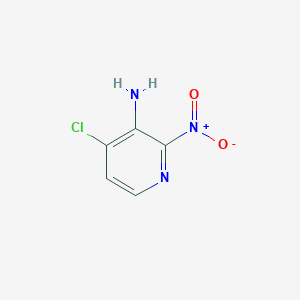
8-Bromo-2-chloroquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloroquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H4BrClN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and nitrile groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinoline-4-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-4-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, ethanol).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 8-bromo-2-chloroquinoline-4-amine.
Oxidation: Formation of 8-bromo-2-chloroquinoline N-oxide.
Scientific Research Applications
8-Bromo-2-chloroquinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine and chlorine atoms enhance its binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-4-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoquinoline-4-carbonitrile: Lacks the chlorine atom, affecting its electronic properties and reactivity.
2,8-Dichloroquinoline-4-carbonitrile: Contains two chlorine atoms, which can influence its reactivity and biological activity.
Uniqueness
8-Bromo-2-chloroquinoline-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability. This combination allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
8-bromo-2-chloroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-8-3-1-2-7-6(5-13)4-9(12)14-10(7)8/h1-4H |
InChI Key |
GMWWOUSFSJVYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)




![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)

![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)


